Cas no 4423-09-0 (Pyridine,3-(4-methylphenyl)-)

Pyridine,3-(4-methylphenyl)- structure
Pyridine,3-(4-methylphenyl)- structure
Product Name:Pyridine,3-(4-methylphenyl)-
CAS No:4423-09-0
MF:C12H11N
MW:169.222442865372
MDL:MFCD04038775
CID:324760
PubChem ID:4133189
Update Time:2025-07-22

Pyridine,3-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine,3-(4-methylphenyl)-
    • 3-(4-METHYL PHENYL) PYRIDINE
    • 3-(4-methylhenyl)pyridine
    • 3-(4-methylphenyl)-pyridine
    • 3-p-tolylpyridine
    • 4-(pyridin-3-yl)toluene
    • QC-4724
    • 3-(p-Tolyl)pyridine
    • 4-(3-Pyridinyl)toluene
    • 4-(3-Pyridyl)toluene
    • 5-(4-Methylphenyl)pyridine
    • 3-(4-methylphenyl)pyridine
    • Pyridine, 3-(4-methylphenyl)-
    • W17596
    • CS-0060071
    • AS-58908
    • 4423-09-0
    • SCHEMBL4582701
    • BB 0222739
    • DTXSID20399706
    • A826514
    • AMY32752
    • AKOS004114032
    • MFCD04038775
    • MDL: MFCD04038775
    • Inchi: 1S/C12H11N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h2-9H,1H3
    • InChI Key: KUZNURGIXXKBEJ-UHFFFAOYSA-N
    • SMILES: N1C=CC=C(C=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 169.08900
  • Monoisotopic Mass: 169.089149355 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 169.22
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.030±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 40-41 ºC
  • Boiling Point: 293.9±9.0 ºC (760 Torr),
  • Flash Point: 124.7±11.4 ºC,
  • Solubility: Very slightly soluble (0.78 g/l) (25 º C),
  • PSA: 12.89000
  • LogP: 3.05700

Pyridine,3-(4-methylphenyl)- Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Pyridine,3-(4-methylphenyl)- Related Literature

Additional information on Pyridine,3-(4-methylphenyl)-

Pyridine,3-(4-methylphenyl)- (CAS No. 4423-09-0): A Comprehensive Overview

Pyridine,3-(4-methylphenyl)-, with the chemical identifier CAS No. 4423-09-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound, featuring a pyridine core substituted with a 4-methylphenyl group, has garnered attention due to its versatile applications and structural properties. The compound's unique molecular architecture makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural integrity of Pyridine,3-(4-methylphenyl)- is characterized by its nitrogen-containing pyridine ring fused with a benzene ring that bears a methyl substituent at the para position. This configuration imparts distinct electronic and steric properties, making it an attractive scaffold for medicinal chemists. The presence of both electron-donating and withdrawing groups allows for fine-tuning of reactivity, which is crucial in drug design and development.

In recent years, Pyridine,3-(4-methylphenyl)- has been extensively studied for its potential in the development of novel therapeutic agents. Its derivatives have shown promise in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The compound's ability to act as a ligand in metal-organic frameworks (MOFs) has also been explored, opening up new avenues in materials science and catalysis.

One of the most compelling aspects of Pyridine,3-(4-methylphenyl)- is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel scaffolds that exhibit enhanced binding affinity and selectivity towards target proteins. For instance, studies have demonstrated its utility in generating potent inhibitors of kinases and other enzymes implicated in chronic diseases. The compound's versatility has also been highlighted in the development of ligands for positron emission tomography (PET) imaging probes, which are crucial for diagnostic applications.

The synthesis of Pyridine,3-(4-methylphenyl)- typically involves multi-step organic transformations, often starting from readily available precursors such as pyridine and toluene derivatives. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed processes, have been employed to achieve high yields and purity. These synthetic routes not only highlight the compound's synthetic accessibility but also showcase the advancements in organic chemistry that facilitate such transformations.

The pharmacological potential of derivatives of Pyridine,3-(4-methylphenyl)- has been further explored through computational modeling and high-throughput screening (HTS). These approaches have enabled the rapid identification of lead compounds with optimized pharmacokinetic profiles. For example, virtual screening has identified several derivatives that exhibit significant inhibitory activity against protein kinases involved in cancer progression. Such findings underscore the importance of computational tools in accelerating drug discovery processes.

In addition to its pharmaceutical applications, Pyridine,3-(4-methylphenyl)- has found utility in agrochemical research. Its derivatives have been investigated as potential herbicides and fungicides due to their ability to interact with biological targets in plants. These studies highlight the broad applicability of heterocyclic compounds like Pyridine,3-(4-methylphenyl)-, extending beyond traditional pharmaceuticals into other critical sectors.

The environmental impact of synthesizing and utilizing Pyridine,3-(4-methylphenyl)- has also been a point of interest. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions have been explored as alternatives to traditional methods, aligning with global efforts towards sustainable chemistry.

The future prospects for Pyridine,3-(4-methylphenyl)- are promising, with ongoing research focusing on expanding its applications and understanding its mechanisms of action. Innovations in synthetic chemistry and drug design are expected to unlock new therapeutic possibilities. As our understanding of molecular interactions continues to evolve, compounds like CAS No. 4423-09-0 will undoubtedly play a pivotal role in shaping the future of medicine and materials science.

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